Imidaprilat-d3: A Technical Guide to its Chemical Properties and Synthesis
Imidaprilat-d3: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and a proposed synthesis pathway for Imidaprilat-d3, the deuterated analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a detailed summary of its chemical and physical properties, a plausible experimental protocol for its synthesis, and its mechanism of action within the renin-angiotensin-aldosterone system (RAAS).
Introduction
Imidapril is an orally administered prodrug that is rapidly metabolized in the liver to its active form, Imidaprilat.[1][2] Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][3] The introduction of deuterium at specific molecular positions, creating Imidaprilat-d3, is a common strategy in drug development to investigate metabolic pathways and potentially improve pharmacokinetic profiles through the kinetic isotope effect.[4][5][6] This guide details the known chemical properties of Imidaprilat-d3 and proposes a viable synthetic route.
Chemical and Physical Properties
The chemical properties of Imidaprilat-d3 are summarized in the table below. These properties are essential for its characterization and use in research and development.
| Property | Value |
| Chemical Name | (4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid |
| Molecular Formula | C₁₈H₂₀D₃N₃O₆ |
| Molecular Weight | 380.42 g/mol |
| CAS Number | 1356019-69-6 |
| Appearance | White to Off-White Solid |
| Storage Temperature | 2-8°C |
| Synonyms | Imidapril Diacid-d3; (S)-3-(((S)-1-Carboxy-3-(phenyl-d3)propyl)-L-alanyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid |
Synthesis of Imidaprilat-d3 (Proposed)
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for Imidaprilat-d3.
Experimental Protocol (Proposed)
Step 1: Synthesis of (4S)-1-methyl-2-oxo-imidazolidine-4-carboxylic acid tert-butyl ester
This key intermediate is synthesized from N-benzyloxycarbonyl-L-asparagine through a multi-step process involving cyclization, esterification, methylation, and deprotection of the Cbz group, as described in the literature for the synthesis of Imidapril.[7]
Step 2: Acylation to form Imidapril tert-butyl ester
The intermediate from Step 1 is acylated with N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine to yield the tert-butyl ester of Imidapril.[7]
Step 3: Deuteration of Imidapril tert-butyl ester
-
Materials: Imidapril tert-butyl ester, Palladium on carbon (10% Pd/C), Deuterium gas (D₂), Ethyl acetate (anhydrous).
-
Procedure:
-
Dissolve Imidapril tert-butyl ester in anhydrous ethyl acetate in a high-pressure reaction vessel.
-
Add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).
-
Seal the vessel and purge with nitrogen gas, followed by vacuum.
-
Introduce deuterium gas (D₂) to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, carefully vent the deuterium gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude deuterated Imidapril tert-butyl ester. Purification can be achieved by column chromatography if necessary.
-
Step 4: Hydrolysis to Imidaprilat-d3
-
Materials: Deuterated Imidapril tert-butyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the deuterated Imidapril tert-butyl ester in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by recrystallization or preparative HPLC to yield Imidaprilat-d3.
-
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Imidaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE) within the renin-angiotensin-aldosterone system (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Imidaprilat-d3.
Experimental Protocols for Characterization
HPLC-MS/MS Analysis
A sensitive and specific method for the quantification of Imidaprilat-d3 in biological matrices can be adapted from established methods for Imidapril and Imidaprilat.[1][9]
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Imidaprilat-d3: Precursor ion (m/z 381.4) → Product ion (e.g., m/z 209.1).
-
Internal Standard: To be selected based on availability and properties.
-
-
In Vitro ACE Inhibition Assay
The inhibitory activity of Imidaprilat-d3 on ACE can be determined using a fluorometric or spectrophotometric assay.
-
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung).
-
Fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO₂)-Pro-OH).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl).
-
Imidaprilat-d3 stock solution (in DMSO or buffer).
-
96-well microplate.
-
Fluorometer or spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of Imidaprilat-d3 in the assay buffer.
-
In a 96-well plate, add the ACE solution to each well.
-
Add the Imidaprilat-d3 dilutions or buffer (for control) to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence or absorbance at appropriate intervals for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This technical guide provides essential information on the chemical properties of Imidaprilat-d3 and a scientifically grounded, proposed pathway for its synthesis. The detailed experimental protocols for its characterization and the visualization of its mechanism of action offer a valuable resource for researchers in medicinal chemistry and drug development. The synthesis and further investigation of Imidaprilat-d3 will contribute to a deeper understanding of the pharmacokinetics and pharmacodynamics of this important class of antihypertensive agents.
References
- 1. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Site-specific and Degree-controlled Alkyl Deuteration via Cu-catalyzed Redox-neutral Deacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. primescholars.com [primescholars.com]
- 9. Rapid determination of a new angiotensin-converting enzyme inhibitor, imidapril, and its active metabolite in human plasma by negative-ion desorption chemical ionization-tandem mass spectrometry (MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
